2-{[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a methoxy-substituted phenyl group, and a carbonitrile functional group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
- **2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-SULFONAMIDE
Uniqueness
The uniqueness of 2-[(E)-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H22Cl2N2O2S |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C25H22Cl2N2O2S/c1-2-30-23-11-16(7-10-22(23)31-15-17-8-9-18(26)12-21(17)27)14-29-25-20(13-28)19-5-3-4-6-24(19)32-25/h7-12,14H,2-6,15H2,1H3/b29-14+ |
InChI Key |
UROPFERYLGCVLX-IPPBACCNSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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